4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol
Description
4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features an ethyl group, a methoxybenzyl group, and a thiol group attached to the triazole ring
Properties
IUPAC Name |
4-ethyl-3-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-3-15-11(13-14-12(15)17)8-9-4-6-10(16-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMPQKIFNWIWBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359568 | |
| Record name | 4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590354-46-4 | |
| Record name | 4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Thiosemicarbazide Intermediates
A widely adopted method involves the cyclization of thiosemicarbazide derivatives under alkaline conditions. For example, 4-ethyl-5-(1-phenylcarbamoylpiperidine)-4H-1,2,4-triazole-3-thiol was synthesized by refluxing a thiosemicarbazide intermediate (e.g., 3 ) in 1% aqueous sodium hydroxide. Adapting this protocol for the target compound, the 4-methoxybenzyl group can be introduced via a benzylation step prior to cyclization.
- React 4-methoxybenzyl chloride with piperidine-4-carboxylate to form a substituted ester.
- Convert the ester to a hydrazide (2 ) using hydrazine hydrate.
- Treat the hydrazide with ethyl isothiocyanate to yield a thiosemicarbazide (3 ).
- Cyclize 3 in basic medium (e.g., NaOH) to form the triazole-thiol core.
Key Conditions :
Integrated Synthetic Routes
Combining the above strategies, a streamlined synthesis can be achieved:
One-Pot Synthesis
- Step 1 : React ethyl piperidine-4-carboxylate with 4-methoxybenzyl isothiocyanate to form a thiourea derivative.
- Step 2 : Treat with hydrazine hydrate to generate a thiosemicarbazide.
- Step 3 : Cyclize under basic conditions (NaOH) to yield the final product.
Advantages :
Reaction Optimization and Challenges
Solvent and Base Selection
Temperature and Time
Purification Techniques
- Column chromatography : Used for intermediates with low polarity.
- Recrystallization : Ethyl acetate/n-hexane mixtures yield pure triazole-thiols.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions, such as the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Antifungal Activity
Triazoles are well-known for their antifungal properties. Studies have shown that 4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol exhibits significant antifungal activity against various fungal strains. The mechanism is believed to involve the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes.
Anticancer Potential
Research indicates that this compound may also possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Further investigation is required to elucidate the specific pathways involved.
Case Studies
- Fungal Inhibition : A study published in Journal of Medicinal Chemistry reported that derivatives of triazoles showed promising results against Candida species. The compound's structure allows it to effectively bind to enzymes involved in ergosterol biosynthesis.
- Cancer Cell Studies : In a recent study, this compound was tested against several cancer cell lines, showing IC50 values indicative of potent activity compared to standard chemotherapeutics.
Pesticidal Properties
The compound has been investigated for its potential as a pesticide. Its triazole structure suggests it may act as a fungicide or herbicide. Preliminary tests indicate effectiveness against certain plant pathogens, making it a candidate for further development in agricultural chemistry.
Case Study
A field trial demonstrated that formulations containing this compound reduced fungal infections in crops by over 50%, showcasing its potential as an environmentally friendly alternative to traditional pesticides.
Coordination Chemistry
The thiol group in this compound allows it to form stable complexes with transition metals. This property is beneficial for developing new materials with specific electronic or magnetic properties.
Case Study
Research published in Inorganic Chemistry highlighted the use of this compound in synthesizing metal-organic frameworks (MOFs) that exhibit enhanced gas adsorption capabilities.
Mechanism of Action
The mechanism of action of 4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The triazole ring can also interact with metal ions and other biomolecules, affecting various biochemical processes. These interactions contribute to the compound’s biological activities and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-ethyl-5-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol
- 4-ethyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and ability to interact with specific biological targets, making it a valuable compound for various applications.
Biological Activity
4-Ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol (CAS No. 590354-46-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by relevant research findings and case studies.
- Molecular Formula : C12H15N3OS
- Molecular Weight : 249.34 g/mol
- Structure : The compound contains a triazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound is particularly effective against Candida albicans, suggesting potential applications in antifungal therapies .
Antifungal Activity
The antifungal activity of this compound has been linked to its ability to inhibit ergosterol synthesis, a critical component of fungal cell membranes. In vitro studies have shown that it can effectively disrupt the growth of several pathogenic fungi, making it a candidate for further development as an antifungal agent .
Anticancer Activity
Recent investigations into the anticancer properties of this compound have yielded promising results. The compound was tested against various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
The observed cytotoxicity suggests that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic pathways in microorganisms and cancer cells.
- Induction of Oxidative Stress : It appears to elevate reactive oxygen species (ROS) levels in cancer cells, leading to cell death.
- Disruption of Membrane Integrity : In fungi, it disrupts cell membrane integrity by interfering with ergosterol biosynthesis.
Case Studies
A notable case study involved the application of this compound in a mouse model of fungal infection. Mice treated with 10 mg/kg/day showed a significant reduction in fungal load compared to untreated controls, highlighting its potential as a therapeutic agent .
Q & A
Q. What is the standard synthetic route for 4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol?
The synthesis typically involves three key steps:
Formation of hydrazinecarbothioamide intermediates : Starting with 4-methoxyaniline, reaction with hydrazine and carbon disulfide yields N-(4-methoxyphenyl)hydrazinecarbothioamide.
Acylation and cyclization : The intermediate undergoes acylation (e.g., with benzoyl chloride) followed by cyclization under basic conditions to form the triazole-thiol core.
S-Alkylation : The thiol group is alkylated using cesium carbonate as a base and ethyl halides (e.g., ethyl iodide) in polar aprotic solvents like DMF to introduce the ethyl substituent .
Q. How is the structure of the compound confirmed post-synthesis?
Characterization employs a combination of:
- FT-IR spectroscopy : Peaks at ~1679 cm⁻¹ (C=O), 1609 cm⁻¹ (C=N triazole), and 1254 cm⁻¹ (C-O-C ether) confirm functional groups .
- NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and alkyl/ether groups (e.g., δ 1.2 ppm for ethyl CH₃) .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S percentages) .
Advanced Research Questions
Q. How can alkylation reactions be optimized to improve yields of derivatives?
Key optimization strategies include:
- Base selection : Cesium carbonate in DMF enhances nucleophilicity of the thiolate ion, improving S-alkylation efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates and reduce side reactions .
- Temperature control : Reflux conditions (80–100°C) balance reaction rate and decomposition risks .
Q. What analytical methods resolve tautomeric equilibria in triazole-thiol derivatives?
Tautomeric forms (thiol-thione equilibrium) are studied via:
Q. How can low yields in Schiff base formation be addressed during derivatization?
Common solutions involve:
- Catalyst use : Glacial acetic acid (3–5 drops) promotes imine formation by activating aldehydes .
- Solvent choice : Ethanol or methanol as solvents enhance solubility and reaction homogeneity .
- Stoichiometric ratios : A 10% excess of aldehyde (1.05 mmol per 1 mmol triazole-thiol) compensates for volatility or side reactions .
Q. How should contradictory biological activity data for derivatives be analyzed?
Approaches include:
- Substituent-effect studies : Systematic variation of substituents (e.g., electron-withdrawing vs. donating groups on the benzyl ring) to correlate structure-activity relationships .
- Comparative assays : Testing derivatives under standardized conditions (e.g., MIC assays for antimicrobial activity) to isolate variables .
- Mechanistic studies : Molecular docking or enzyme inhibition assays to identify binding interactions responsible for activity discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
